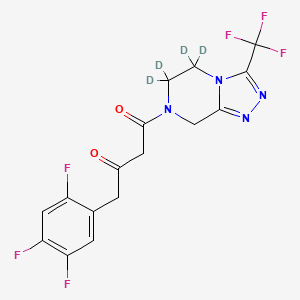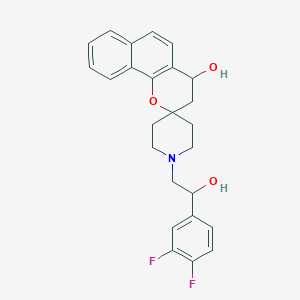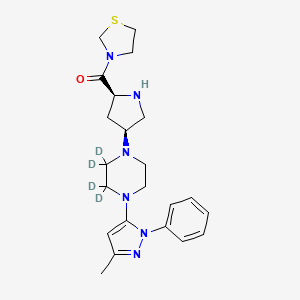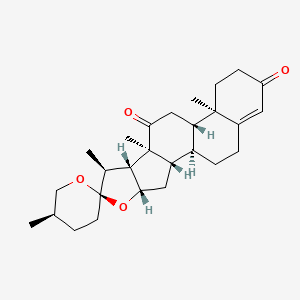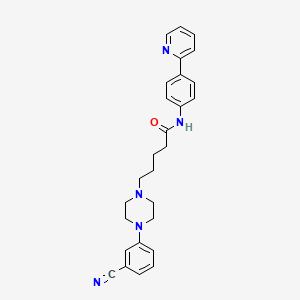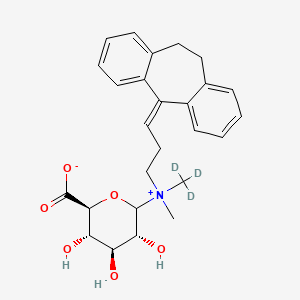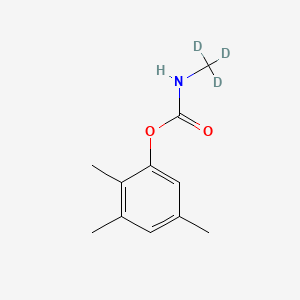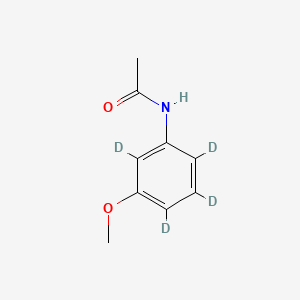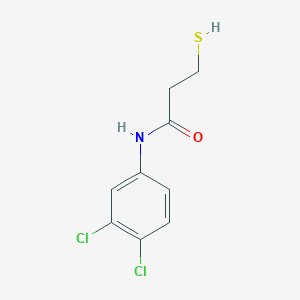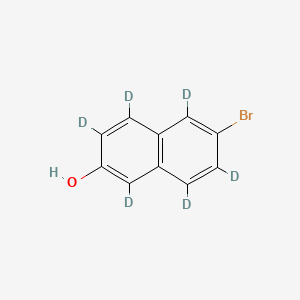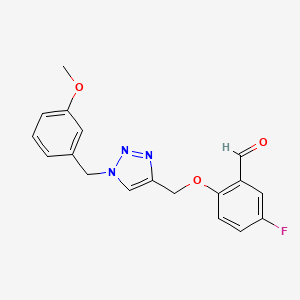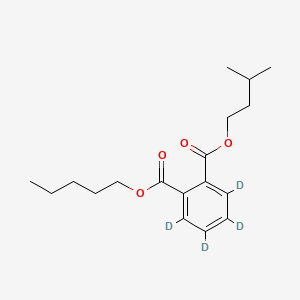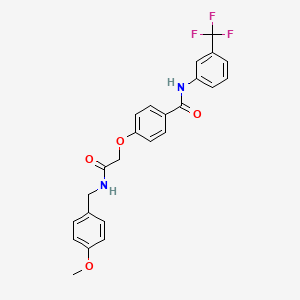
Meis-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meis-IN-1 is a small molecule inhibitor that targets the myeloid ecotropic viral integration site 1 (MEIS1) protein. MEIS1 is a transcription factor that plays a crucial role in the regulation of gene expression during embryonic development and hematopoiesis. It is also implicated in various cancers, particularly leukemia. This compound has been developed to modulate the activity of MEIS1, making it a valuable tool in both research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Meis-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Meis-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Meis-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of MEIS1 in various biochemical pathways.
Biology: Employed in cell culture studies to investigate the role of MEIS1 in cell differentiation and proliferation.
Medicine: Potential therapeutic agent for targeting MEIS1 in leukemia and other cancers. It is also used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MEIS1.
Mechanism of Action
Meis-IN-1 exerts its effects by binding to the MEIS1 protein, inhibiting its interaction with DNA and other transcription factors. This inhibition disrupts the transcriptional regulation of genes controlled by MEIS1, leading to altered gene expression. The molecular targets and pathways involved include the regulation of hematopoiesis, cell cycle control, and apoptosis. This compound’s ability to modulate these pathways makes it a valuable tool in both research and therapeutic contexts.
Comparison with Similar Compounds
Meis-IN-1 is unique in its specific targeting of the MEIS1 protein. Similar compounds include:
Meis-IN-2: Another MEIS1 inhibitor with a slightly different chemical structure and potency.
PBX1 inhibitors: Target the PBX1 protein, which often interacts with MEIS1 in transcriptional regulation.
HOXA9 inhibitors: Target the HOXA9 protein, another transcription factor that works in conjunction with MEIS1.
Compared to these compounds, this compound offers a more specific inhibition of MEIS1, making it a preferred choice for studies focused on this particular protein.
Properties
Molecular Formula |
C24H21F3N2O4 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C24H21F3N2O4/c1-32-20-9-5-16(6-10-20)14-28-22(30)15-33-21-11-7-17(8-12-21)23(31)29-19-4-2-3-18(13-19)24(25,26)27/h2-13H,14-15H2,1H3,(H,28,30)(H,29,31) |
InChI Key |
VBMMGTMYOFEBPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


